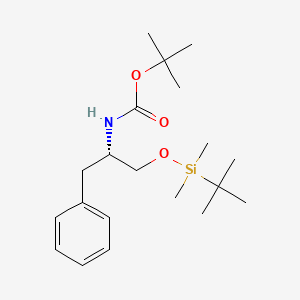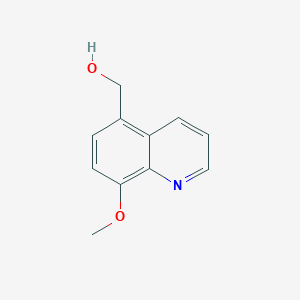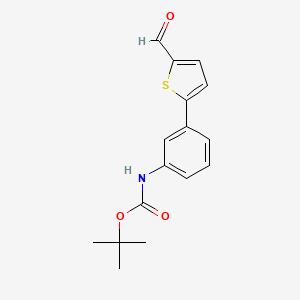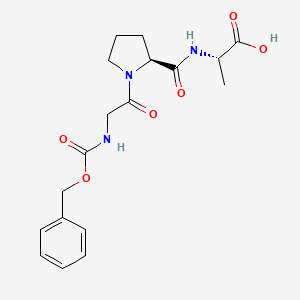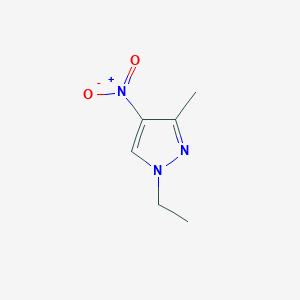![molecular formula C13H13NO4 B1639278 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid CAS No. 910442-86-3](/img/structure/B1639278.png)
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid
Descripción general
Descripción
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used for proteomics research .
Synthesis Analysis
The synthesis of isoxazole compounds, such as 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid, often involves cycloisomerization of α,β-acetylenic oximes . Other methods include the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid consists of an isoxazole ring attached to a carboxylic acid group and a methylphenoxy group .Physical And Chemical Properties Analysis
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid is a solid substance . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
Isoxazole rings, such as those found in 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid, are prevalent in many commercially available drugs due to their biological relevance. They are particularly significant in the field of drug discovery as they offer a diverse chemical space for binding to biological targets . This compound can be used to create novel drug candidates with potential therapeutic applications.
Metal-Free Synthetic Routes
The development of metal-free synthetic routes for isoxazole synthesis is crucial due to the disadvantages associated with metal-catalyzed reactions, such as high costs and toxicity . 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid can be synthesized using eco-friendly strategies, which is beneficial for sustainable chemistry practices.
Anticancer Drug Design
Isoxazoles are often explored for their anticancer properties. The specific structure of 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid could be investigated for its potential use in anticancer drug design, leveraging its ability to interact with various biological targets .
Nanocatalysis
The compound’s unique structure may find applications in nanocatalysis, particularly in the development of catalysts for organic reactions. Research into the catalytic properties of isoxazoles can lead to advancements in this field .
Sensing Applications
Isoxazole derivatives are known for their sensing capabilities. 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid could be utilized in the design of new sensors for detecting environmental pollutants or biological markers .
Diversity-Oriented Synthesis
The compound can be used in diversity-oriented synthesis strategies to generate a wide array of structurally diverse molecules. This approach is valuable for creating large libraries of compounds for high-throughput screening in drug discovery .
Mecanismo De Acción
Mode of Action
Isoxazoles are known to interact with various biological targets based on their chemical diversity . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Isoxazoles are known to be involved in a variety of biological activities . The specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
As a derivative of isoxazole, this compound may exhibit various biological activities . .
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-4-[(4-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-3-5-10(6-4-8)17-7-11-9(2)18-14-12(11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILQUDBJIFVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(ON=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B1639215.png)
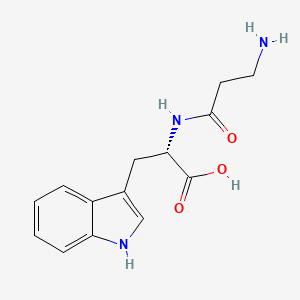


![4,6-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1639252.png)
